2-Ethyl-3H-isoindol-1-imine;hydrochloride
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Overview
Description
2-Ethyl-3H-isoindol-1-imine;hydrochloride is a chemical compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring system
Mechanism of Action
Target of Action
It is known that imidazole compounds, which are structurally similar to 2-ethyl-3h-isoindol-1-imine;hydrochloride, have a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole compounds typically interact with their targets through the formation of hydrogen bonds and ionic interactions, facilitated by the presence of nitrogen atoms in the imidazole ring . This interaction can lead to changes in the target’s function, which can have various downstream effects.
Biochemical Pathways
Imidazole compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Given the broad range of biological activities associated with imidazole compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3H-isoindol-1-imine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylbenzaldehyde with ammonium acetate in the presence of a suitable catalyst to form the isoindole ring system. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3H-isoindol-1-imine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of 2-Ethyl-3H-isoindol-1-imine.
Reduction: 2-Ethyl-3H-isoindol-1-amine.
Substitution: Various substituted isoindole derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-3H-isoindol-1-imine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3H-isoindol-1-imine;hydrochloride
- 2-Propyl-3H-isoindol-1-imine;hydrochloride
- 2-Phenyl-3H-isoindol-1-imine;hydrochloride
Uniqueness
2-Ethyl-3H-isoindol-1-imine;hydrochloride is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-ethyl-3H-isoindol-1-imine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-12-7-8-5-3-4-6-9(8)10(12)11;/h3-6,11H,2,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGOYONLLOAOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=CC=CC=C2C1=N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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